molecular formula C22H17Cl2NO2 B12894807 3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydroisoxazole CAS No. 89249-68-3

3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydroisoxazole

Katalognummer: B12894807
CAS-Nummer: 89249-68-3
Molekulargewicht: 398.3 g/mol
InChI-Schlüssel: FUSHCGRKKTWJFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydroisoxazole is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydroisoxazole typically involves the reaction of benzhydryl chloride with 2,4-dichlorophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydroxylamine to form the final product, this compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydroisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydroisoxazole has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydro-1,2-oxazole
  • 3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydro-1,2-oxazole

Uniqueness

3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydroisoxazole is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

89249-68-3

Molekularformel

C22H17Cl2NO2

Molekulargewicht

398.3 g/mol

IUPAC-Name

3-benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C22H17Cl2NO2/c23-17-11-12-20(18(24)13-17)26-21-14-19(25-27-21)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21-22H,14H2

InChI-Schlüssel

FUSHCGRKKTWJFX-UHFFFAOYSA-N

Kanonische SMILES

C1C(ON=C1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.